molecular formula C10H10N4O2 B2604641 Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1540424-26-7

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2604641
CAS No.: 1540424-26-7
M. Wt: 218.216
InChI Key: JPEVVKNOVACBPX-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a triazole derivative characterized by a 4-aminophenyl substituent at the N1 position and a methyl ester group at the C3 position of the triazole ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Rizatriptan benzoate, a serotonin 5-HT1B/1D receptor agonist used for migraine treatment . Its synthesis involves sequential steps starting from 1-(4-nitrophenyl)methyl-1,2,4-triazole, followed by reduction to introduce the amine group and subsequent functionalization .

Properties

IUPAC Name

methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEVVKNOVACBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

Scientific Research Applications

Biological Activities

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate exhibits a broad spectrum of biological activities:

Antimicrobial Activity

  • Antifungal : Compounds with a triazole moiety have shown significant antifungal properties. In studies, derivatives have been effective against various fungal strains, outperforming traditional antifungal agents .
  • Antibacterial : The compound has demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives showing lower minimum inhibitory concentrations compared to standard antibiotics .

Anticancer Properties

  • Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has been studied for its potential to induce apoptosis in cancer cells and may serve as a lead compound for developing new anticancer agents .

Neuroprotective Effects

  • Some studies suggest that triazole compounds can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Agricultural Applications

This compound has potential applications in agriculture as a fungicide. Its efficacy against plant pathogens positions it as a candidate for developing new agrochemicals that can enhance crop protection while minimizing environmental impact .

Material Science

In material science, triazole compounds are being explored for their properties in creating novel materials. Their ability to form coordination complexes can be utilized in developing sensors or catalysts .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antifungal Efficacy : A study evaluated the antifungal activity of triazole derivatives against Gibberella saubinetii, showing promising results with EC50 values significantly lower than those of commercial fungicides .
  • Anticancer Activity : Research on triazole derivatives demonstrated their ability to inhibit the growth of leukemia cells in vitro. The compounds exhibited cytotoxic effects at varying concentrations, indicating their potential as anticancer agents .
  • Agricultural Use : Field trials have shown that certain triazole derivatives effectively reduce fungal infections in crops without adversely affecting plant health or yield .

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. This makes the compound a valuable candidate for drug development .

Comparison with Similar Compounds

Substituted Coumarin-Triazole Hybrids

Compounds such as Methyl 1-((7-hydroxy-2-oxo-2H-chromen-4-yl)methyl)-1,2,4-triazole-3-carboxylate (3) and Methyl 1-((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)-1,2,4-triazole-3-carboxylate (5) feature coumarin moieties linked to the triazole core. These hybrids exhibit distinct physicochemical properties:

  • Compound 3 : Melting point (m.p.) = 216–218°C, yield = 44%, elemental composition C13H10N4O4 .
  • Compound 5 : Higher m.p. (234–237°C) and improved yield (75%) due to the methoxy substituent enhancing crystallinity .

Key Difference : The methoxy group in compound 5 improves synthetic efficiency and thermal stability compared to the hydroxyl group in compound 3. Both are studied for cytostatic activity, but their coumarin linkage directs applications toward antitumor research rather than neurological targets .

Alkyl/Aryloxymethyl Derivatives

Derivatives like Methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate (10a) and 1-(ethoxymethyl)-1,2,4-triazole-3-carboxamide (11c) feature alkoxyalkyl chains at N1. These modifications alter solubility and bioavailability:

  • Compound 10a : Synthesized via alkylation of methyl 1,2,4-triazole-3-carboxylate, yielding a precursor for carboxamide derivatives .
  • Compound 11c : Achieves 78% yield with an n-propoxymethyl group, showing >98% purity by HPLC, indicating high synthetic reproducibility .

Ribavirin Precursors

Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate is a precursor to ribavirin, a broad-spectrum antiviral agent. This compound is synthesized via condensation of methyl 1,2,4-triazole-3-carboxylate with acetylated ribofuranose, followed by deacetylation and ammonolysis .

Key Difference: The ribofuranosyl group confers antiviral activity, contrasting with the 4-aminophenyl group in the target compound, which is tailored for neurological applications.

Halogenated and Heterocyclic Analogs

Examples include Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (similarity index = 0.82) and Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (similarity index = 0.83). These halogenated analogs exhibit enhanced electrophilicity, making them reactive intermediates for cross-coupling reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents m.p. (°C) Yield (%) Key Application Reference ID
Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate 4-Aminophenyl, methyl ester N/A N/A Rizatriptan synthesis
Compound 3 (Coumarin-hydroxy) Coumarin-hydroxy, methyl ester 216–218 44 Antitumor research
Compound 5 (Coumarin-methoxy) Coumarin-methoxy, methyl ester 234–237 75 Antitumor research
Ribavirin precursor Ribofuranosyl, methyl ester N/A N/A Antiviral agent
1-(Ethoxymethyl)-1,2,4-triazole-3-carboxamide Ethoxymethyl, carboxamide N/A 83 Enzyme inhibition

Biological Activity

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

The compound is synthesized through a multi-step process involving the reaction of 4-aminobenzonitrile with hydrazine hydrate to form an intermediate, which is subsequently reacted with methyl chloroformate. This method typically employs solvents like ethanol or methanol under controlled heating conditions to optimize yield and purity.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N4O2
  • CAS Number: 1540424-26-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. Its mechanism of action is believed to involve the disruption of cellular processes through interaction with specific enzymes or receptors .

Anticancer Activity

A study focused on the antiproliferative effects of derivatives of triazole compounds, including this compound, reported promising results against leukemia cell lines. The compound demonstrated a dose-dependent cytotoxic effect, particularly in acute lymphoblastic leukemia cells. The MTT assay indicated significant cell death at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
11gK562 (Chronic Myeloid)0.45Induction of apoptosis via caspase activation
6gAcute Lymphoblastic0.87Inhibition of cell proliferation
11iMCF-7 (Breast Cancer)0.75Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with target biomolecules. The triazole ring is critical for binding to enzyme active sites, thereby modulating their activity and leading to therapeutic effects .

Case Study 1: Antibacterial Activity

In a comparative study on the antibacterial efficacy of various triazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The compound exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Applications

A recent investigation into the effects of this compound on cancer cell lines revealed that it significantly increased the proportion of apoptotic cells in treated groups. Flow cytometry analysis showed an increase in subG1 phase cells after treatment with this compound, indicating its role in inducing apoptosis in cancer cells .

Q & A

Q. What precautions are critical when handling this compound?

  • Protocols :
  • PPE : Nitrile gloves, goggles, and fume hood use due to potential irritancy .
  • Storage : Desiccated at 2–8°C to prevent hydrolysis of the ester group .

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